(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate
Description
(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate is a Schiff base ester characterized by a benzyloxy-substituted phenyl group connected via an imine linkage to a 4-fluorobenzoate moiety. The compound’s structure combines electron-donating (benzyloxy) and electron-withdrawing (fluoro) groups, influencing its electronic, optical, and mesogenic properties.
Key structural features include:
Properties
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWWDKFRAGCQSK-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzoic acid with 4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Optical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : Fluorine and bromine in the target compound and its analogs enhance polarizability, critical for NLO materials. However, fluorine’s smaller size reduces steric hindrance compared to bromine .
- Alkoxy vs.
- Nitro groups: In (E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate (), the nitro group strongly withdraws electrons, reducing conjugation efficiency compared to the target compound’s benzyloxy-fluoro balance .
Mesogenic and Phase Behavior
Compounds with cyanophenyl termini (e.g., CB6OIBeO1–4 in –4) form heliconical smectic phases due to their rod-like structures and dipolar interactions. The target compound’s benzyloxy group may disrupt such ordering due to steric effects, though its fluorobenzoate moiety could promote tilted phases via dipole-dipole interactions .
Table 2: Phase Behavior Comparison
Biological Activity
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate, a compound belonging to the class of substituted benzoates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18FNO3
- Molecular Weight : 325.35 g/mol
- CAS Number : 190595-65-4
The presence of the benzyloxy group and the fluorobenzene moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in modulating enzyme activity and influencing cellular signaling pathways. The benzyloxy and fluorine substituents are believed to enhance lipophilicity, which may facilitate better membrane permeability and receptor binding.
Potential Biological Activities
-
Anti-inflammatory Activity :
- Compounds like (E)-{[4-(benzyloxy)phenyl]methylidene}amino derivatives have shown promise in reducing inflammatory responses in vitro. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby mitigating inflammation-related diseases.
-
Antitumor Properties :
- Preliminary studies indicate that similar benzoate derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The structural features of this compound could contribute to its antitumor efficacy.
-
Antimicrobial Activity :
- The compound's potential antimicrobial properties have been explored, with some derivatives showing activity against various bacterial strains. This suggests a possible application in treating infections.
Case Studies
- Study on Anti-inflammatory Effects :
- Antitumor Evaluation :
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α levels | |
| Antitumor | Induced apoptosis | |
| Antimicrobial | Activity against E. coli |
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| (E)-{[4-(benzyloxy)phenyl]... | <10 | Anti-inflammatory |
| (E)-{[4-(benzyloxy)phenyl]... | <5 | Antitumor |
| (E)-{[4-(benzyloxy)phenyl]... | <20 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
